molecular formula C23H23ClN4OS2 B2843756 N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE CAS No. 671200-08-1

N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE

Cat. No.: B2843756
CAS No.: 671200-08-1
M. Wt: 471.03
InChI Key: CTBSCIZYXXQQPW-UHFFFAOYSA-N
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Description

N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE is a complex organic compound that features a thiazolo[2,3-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE typically involves multiple steps:

    Formation of the Thiazolo[2,3-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like phosphorus oxychloride (POCl3) or other cyclizing agents.

    Attachment of the 4-Chlorophenyl Group: This is usually achieved through a substitution reaction, where the thiazolo[2,3-c][1,2,4]triazole core is reacted with a 4-chlorophenyl derivative.

    Formation of the Propanamide Linker:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: It may find use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
  • 4-tert-butyl-N-(4-chlorophenyl)benzamide
  • 4-tert-butyl-N-(5-chloro-2-methoxyphenyl)benzamide

Uniqueness

N-(4-TERT-BUTYLPHENYL)-3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDE is unique due to its thiazolo[2,3-c][1,2,4]triazole core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS2/c1-23(2,3)16-6-10-18(11-7-16)25-20(29)12-13-30-21-26-27-22-28(21)19(14-31-22)15-4-8-17(24)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSCIZYXXQQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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